Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside

Description

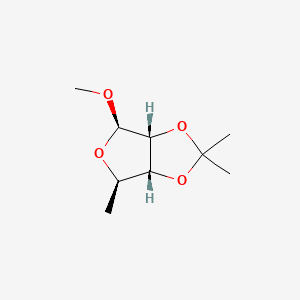

Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside is a protected ribofuranoside derivative widely used in carbohydrate chemistry for synthesizing nucleoside analogs and glycosylation intermediates. Its structure features a 5-deoxyribose backbone with 2,3-O-isopropylidene protection, enhancing stability and directing regioselective reactions at the C5 position. This compound serves as a precursor for quaternary ammonium salts (QACs) and other derivatives via nucleophilic substitution or cycloaddition reactions .

Key synthetic routes involve:

- Sulfonation: Activation of the C5 hydroxyl group with sulfonyl chlorides (e.g., tosyl, mesyl, or triflyl groups) to form intermediates like methyl 2,3-O-isopropylidene-5-O-sulfonyl-β-D-ribofuranoside .

- Quaternization: Reaction with tertiary amines (e.g., pyridine, DMAP, isoquinoline) to yield water-soluble QACs with varying yields dependent on steric and electronic factors .

Properties

IUPAC Name |

(3aR,4R,6R,6aR)-4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-5-6-7(8(10-4)11-5)13-9(2,3)12-6/h5-8H,1-4H3/t5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHBZJGMAYMLBE-WCTZXXKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(O1)OC)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H]([C@@H](O1)OC)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177783 | |

| Record name | Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23202-81-5 | |

| Record name | Methyl 5-deoxy-2,3-O-(1-methylethylidene)-β-D-ribofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23202-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023202815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Preparation Procedure

Step 1: Protection of D-ribose

- Starting material: D-ribose.

- Reagents: Methanol and acetone as solvents; methylsulfonic acid as acid catalyst.

- Conditions: Stirring and reflux at approximately 2.5 hours under acidic catalysis.

- Outcome: Formation of methyl 2,3-O-isopropylidene-D-ribofuranoside by protecting the 2,3-hydroxyl groups as an isopropylidene acetal.

Step 2: Tosylation of 5-OH Group

- Reagents: p-Toluenesulfonyl chloride (Tosyl chloride), triethyl benzyl ammonium chloride (phase-transfer catalyst), sodium hydroxide solution (50%).

- Solvent: Toluene.

- Procedure: Tosyl chloride is added to the protected ribose under alkaline conditions with phase-transfer catalysis, followed by addition of methanol to quench excess tosyl chloride.

- Work-up: Washing with water and saturated sodium bicarbonate solution to remove acidic by-products and esters.

- Product: Methyl 2,3-O-isopropylidene-5-O-p-toluenesulfonyl-D-ribofuranoside.

Step 3: Reduction to 5-Deoxy Derivative

- Reagents: Potassium borohydride or sodium borohydride.

- Solvents: Hexamethylphosphoric triamide (HMPA) or N,N-dimethylimidazolidinone (DMI).

- Conditions: Heating to 90-95°C with slow addition of borohydride, followed by 4 hours of reaction under inert atmosphere.

- Work-up: Quenching with water, extraction with petroleum ether, washing, and concentration.

- Outcome: Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside with high purity and yield.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Product | Yield (%) | Purity (GC %) |

|---|---|---|---|---|

| 1 | D-ribose, methanol, acetone, methylsulfonic acid, reflux 2.5 h | Methyl 2,3-O-isopropylidene-D-ribofuranoside | Not specified | Not specified |

| 2 | Tosyl chloride, triethyl benzyl ammonium chloride, NaOH, toluene, methanol quench | Methyl 2,3-O-isopropylidene-5-O-p-toluenesulfonyl-D-ribofuranoside | Not specified | Not specified |

| 3a | Potassium borohydride, HMPA, 90-95°C, 4 h | This compound | 80% | 96.9% |

| 3b | Potassium borohydride, DMI, 90-95°C, 4 h | Same as above | 81% | 97.5% |

| 3c | Sodium borohydride, HMPA, 90-95°C, 4 h | Same as above | 78% | 97.2% |

| 3d | Sodium borohydride, DMI, 90-95°C, 4 h | Same as above | 81% | 97.8% |

Note: HMPA = hexamethylphosphoric triamide; DMI = N,N-dimethylimidazolidinone.

Summary Table of Key Reagents and Conditions

| Step | Key Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Protection | D-ribose, methanol, acetone, methylsulfonic acid | Formation of isopropylidene acetal protecting groups | Acid catalyst methylsulfonic acid used |

| Tosylation | Tosyl chloride, triethyl benzyl ammonium chloride, NaOH (50%), toluene, methanol | Selective tosylation of 5-OH group | Phase-transfer catalyst enhances reaction |

| Reduction | Potassium or sodium borohydride, HMPA or DMI, 90-95°C | Reduction of tosylate to 5-deoxy derivative | Solvents recyclable, mild conditions |

Research Findings and Improvements

The described method improves upon prior art by eliminating complex purification steps and avoiding difficult-to-handle solvents such as methyl sulfoxide.

The use of recyclable solvents and mild reaction conditions reduces environmental impact and production costs.

The method yields the target compound with high purity (above 96% by gas chromatography) and good overall recovery (approximately 78-81%).

The process is scalable and suitable for industrial application due to its simplicity and cost-effectiveness.

Structural and Spectroscopic Characterization

Although the focus here is on preparation, structural data from related studies confirm the integrity of the synthesized compound:

The compound adopts an envelope conformation at the furan ring with the methoxy-substituted carbon as the flap.

High-resolution ^1H and ^13C NMR data support the assigned structure.

Crystallographic analysis shows the compound forms stable layers with hydrophobic and polar characteristics, consistent with its molecular structure.

Chemical Reactions Analysis

Chemical Reactions of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside

This compound is an important carbohydrate derivative that serves as a precursor in various synthetic pathways and has been studied for its chemical reactivity and potential applications in medicinal chemistry. Below is a detailed analysis of its chemical reactions, including synthesis methods, oxidation processes, and quaternization reactions.

Oxidation Reactions

This compound can undergo oxidation to form aldehyde derivatives.

-

Pfitzner-Moffatt Oxidation : This reaction utilizes a reagent system consisting of methyl sulfoxide and dicyclohexylcarbodiimide (DCC). The oxidation leads to the formation of the corresponding 5-aldehydo derivative efficiently .

-

Alternative Oxidation Conditions : Other methods involving mixtures of methyl sulfoxide and acetic anhydride have been reported but tend to yield lower amounts of the desired aldehyde along with by-products such as the 5-acetate .

Quaternization Reactions

The quaternization reaction involves the transformation of this compound into ammonium salts through nucleophilic substitution.

-

Formation of Ammonium Salts : The tosylate derivative can react with various amines (like triethylamine or isoquinoline) to produce N-(this compound)-5-ylammonium salts. The reaction conditions typically involve the use of solvents such as ethanol and are monitored by thin-layer chromatography (TLC) .

-

Yield Variability : The yields from these reactions can vary based on the nature of the nucleophile used. For example, reactions with tertiary amines often yield higher product quantities compared to primary amines .

Scientific Research Applications

Synthesis Overview

- Starting Material : D-ribose

- Protection : Using methanol and acetone to form methyl-2,3-O-isopropylidene-D-ribofuranoside.

- Tosylation : Reaction with p-toluenesulfonyl chloride to yield methyl-2,3-O-isopropylidene-5-O-tosyl-D-ribofuranoside.

- Reduction : Using borohydride reduction in a suitable solvent to obtain MDIR .

Antiviral Drug Synthesis

MDIR serves as a crucial intermediate in the synthesis of antiviral drugs such as capecitabine. The compound's structure allows for further modifications that enhance antiviral activity against various pathogens . For instance, derivatives of MDIR have been explored for their potential in treating viral infections due to their ability to mimic nucleosides.

Quaternization Reactions

Research has demonstrated that MDIR can be transformed into quaternary ammonium compounds through quaternization reactions with tertiary amines. These compounds exhibit improved solubility and biological activity, making them suitable candidates for drug development . The quaternization process involves the reaction of MDIR derivatives with amines like triethylamine, leading to the formation of water-soluble N-[(methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-yl]ammonium salts .

Glycoside Formation

MDIR is utilized in synthesizing glycosides, which are essential in various biological processes. The compound's ability to undergo glycosidic bond formation makes it valuable in producing glycosides that can serve as precursors for more complex molecules used in pharmaceuticals and biochemistry .

Case Study 1: Synthesis of Quaternary Ammonium Salts

In a study examining the quaternization of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with different amines, researchers found that varying the nucleophile significantly affected the yield and solubility of the resulting products. The synthesis yielded high percentages of water-soluble ammonium salts, with yields reaching up to 98% under optimized conditions .

Case Study 2: Antiviral Activity Assessment

Another study focused on evaluating the antiviral properties of MDIR derivatives against specific viruses. The results indicated that certain modifications to the MDIR structure enhanced its efficacy as an antiviral agent, showcasing its potential application in drug development .

Mechanism of Action

The mechanism of action of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside involves its interaction with specific molecular targets and pathways. In cancer research, it is believed to interfere with the DNA synthesis and repair mechanisms of cancer cells, leading to cell death. The exact molecular targets and pathways are still under investigation, but it is known to affect the nucleic acid metabolism and cellular signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Biological Activity

Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside (commonly referred to as M5D) is a sugar derivative that has garnered interest in various fields of biological and medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential applications based on diverse research findings.

Chemical Structure and Properties

M5D is characterized by the following chemical structure:

- IUPAC Name : Methyl 5-deoxy-2,3-O-(1-methylethylidene)-beta-D-ribofuranoside

- Molecular Formula : C₉H₁₆O₄

- Boiling Point : Approximately 225.6 °C at 760 mmHg

- Purity : ≥98% .

Synthesis

The synthesis of M5D has been explored through various methods, including the quaternization reactions that involve nucleophiles reacting with sulfonated derivatives of ribofuranosides. These methods have demonstrated high yields under optimized conditions, indicating the compound's synthetic accessibility for further research and application .

Antiviral Properties

Research has indicated that M5D exhibits significant antiviral activity. A study highlighted its effectiveness against certain viral strains, suggesting that it may interfere with viral replication mechanisms . The compound’s structural features likely contribute to its ability to interact with viral proteins or nucleic acids.

Antitumor Activity

M5D has also been investigated for its potential antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, possibly through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to enhance the efficacy of standard chemotherapeutics has been noted, making it a candidate for combination therapies .

The biological activity of M5D is believed to be linked to its interaction with specific cellular pathways. For instance, it may modulate signaling pathways associated with cell survival and proliferation. Detailed studies utilizing high-resolution NMR spectroscopy and X-ray diffraction have elucidated the interactions at the molecular level, providing insights into how M5D exerts its biological effects .

Case Studies

-

Antiviral Activity Study :

- Objective : To assess the antiviral efficacy of M5D against influenza virus.

- Methodology : In vitro assays were conducted using infected cell lines treated with varying concentrations of M5D.

- Findings : Significant reduction in viral load was observed at concentrations above 50 µM, indicating a dose-dependent response.

-

Antitumor Efficacy in Cell Lines :

- Objective : To evaluate the effect of M5D on human breast cancer cell lines.

- Methodology : Cell viability assays were performed alongside flow cytometry to analyze apoptosis.

- Findings : M5D treatment resulted in a 40% reduction in cell viability and increased apoptotic markers compared to control groups.

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₆O₄ |

| Boiling Point | 225.6 °C |

| Purity | ≥98% |

| Antiviral Activity | Effective against influenza virus |

| Antitumor Activity | Reduces viability in cancer cell lines |

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside, and how do reaction conditions influence yield?

The compound is typically synthesized from D-ribose in a multi-step process:

- Step 1 : Convert D-ribose to methyl 2,3-O-isopropylidene-β-D-ribofuranoside using acetone and catalytic acids (e.g., H₂SO₄) to form the isopropylidene protecting group .

- Step 2 : Tosylate the C5 hydroxyl group with p-toluenesulfonyl chloride (TsCl) in pyridine, yielding methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside .

- Step 3 : Reduce the tosyl group using sodium borohydride (NaBH₄) in dimethyl sulfoxide (DMSO), achieving >80% yield . Key considerations : Solvent polarity (DMSO enhances reduction efficiency) and temperature control (reflux in 1,2-dichloroethane for coupling reactions) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- X-ray crystallography : Resolves the furan ring conformation (C1-endo puckering; Q = 0.301 Å, φ = 227.4°) and confirms stereochemistry .

- NMR spectroscopy : ¹H and ¹³C NMR identify protecting groups (e.g., isopropylidene δ 1.3–1.5 ppm) and verify the absence of residual tosyl groups .

- Mass spectrometry : MALDI-TOF confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 227.1) .

Advanced Research Questions

Q. How can functionalization at the C5 position be achieved for pharmacological applications?

- Amination : React methyl 5-O-tosyl-ribofuranoside with tertiary amines (e.g., trimethylamine) in ethanol at 70°C for 48 hours to form quaternary ammonium derivatives (67% yield) .

- Biological relevance : C5-aminated derivatives show enhanced solubility for drug delivery, though decomposition products (e.g., via thermal degradation) may exhibit unexpected bioactivity .

Q. What computational methods are used to analyze the furan ring conformation, and how do substituents influence puckering?

- Cremer-Pople parameters : Quantify ring puckering using amplitude (Q) and phase angles (φ, P). For this compound, Q = 0.301 Å and φ = 227.4°, indicating a stable C1-endo conformation due to the methoxy substituent .

- Electrostatic effects : Tosylate anions disrupt puckering (e.g., twisted conformations in iodide salts), highlighting the role of counterions in stabilizing crystal structures .

Q. How does decomposition impact biological activity, and how can stability be optimized?

- Case study : Pure methyl 5-(2-chloroethylamino)-5-deoxy derivatives show no leukemia activity, but decomposed samples (e.g., via thermal stress at 80°C) exhibit potent L-1210 cell inhibition due to reactive intermediates .

- Stabilization strategies : Use anhydrous solvents during synthesis and store at -20°C under inert gas to prevent hydrolysis of the isopropylidene group .

Q. What role do solvent systems play in coupling reactions involving this compound?

- Polar aprotic solvents : 1,2-Dichloroethane facilitates nucleophilic displacement reactions (e.g., coupling with purine derivatives) by stabilizing transition states .

- Co-solvents : Methanol/water mixtures (3:1 v/v) improve chromatographic purification on silica gel .

Contradictions and Resolutions

- Decomposition vs. Bioactivity : While the pure compound is inert, decomposed samples show activity. Researchers must characterize degradation pathways (e.g., LC-MS/MS) to distinguish active metabolites .

- Anion-Dependent Conformations : Tosylate stabilizes C1-endo, whereas iodide induces twisting. Select counterions based on desired crystal packing for structural studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.